molecular formula C13H19N3O2S B606119 Biotin alkyne CAS No. 773888-45-2

Biotin alkyne

Cat. No.: B606119
CAS No.: 773888-45-2
M. Wt: 281.37
InChI Key: JJXUHRONZVELPY-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Biotin alkyne can be synthesized using a small molecule that contains an azide group (azide probe). The alkyne in the linker binds the azide probe via an azide-alkyne Huisgen cycloaddition . A protein cross-linker effectively binds the conjugate of the linker and an azide probe with a target protein .


Molecular Structure Analysis

The molecular structure of this compound is C13H19N3O2S . It contains a biotin moiety linked to an alkyne group through a spacer arm containing a photocleavable moiety .


Chemical Reactions Analysis

This compound reacts with azide to form 1,2,3-triazole by copper (I) catalyzed 1,3-dipolar Huisgen cycloaddition . It can also be used as a monomer to copolymerize with other monomers to form biotin labeled polymers .


Physical And Chemical Properties Analysis

Alkynes, including this compound, are slightly electronegative in nature . They are nonpolar due to slight solubility in polar solvents and insoluble in water .

Scientific Research Applications

  • Biotin alkyne has been used for affinity-based purification and bioanalytical applications. An efficient synthesis of a terminal alkyne derived from d-biotin was developed, demonstrating its applicability in these fields (Corona, Bryant, & Arterburn, 2006).

  • In the fabrication of biotin-cellulose nanofiber membranes, this compound demonstrated potential for specific and bio-orthogonal attachment of biomolecules onto nanofiber surfaces. This has implications for selective capture in diagnostic or filtration devices (Goodge & Frey, 2020).

  • This compound plays a role in protein purification and analysis in proteomics, particularly when combined with alkyne-azide cycloaddition. It facilitates the coupling of probes to targeted proteins (Lee, Wang, Lee, & Sampson, 2015).

  • This compound can be used in labeling experiments for proteins, nucleic acids, glycans, and lipids. Cleavable biotin probes based on this compound allow mild conditions for releasing labeled biomolecules (Szychowski et al., 2010).

  • For chemical proteomics applications, this compound has been incorporated into a vicinal diol cleavable linker. This has significantly reduced background protein identifications compared to standard methods (Yang, Hahne, Kuster, & Verhelst, 2012).

  • It is used in single-molecule fluorescence experiments for immobilizing biomolecules. This compound facilitates immobilization through "click" chemistry reactions (Alemán, Pedini, & Rueda, 2009).

  • This compound has been adapted for gene therapy vector applications, demonstrating its versatility in adding proteins or cell-targeting ligands to various vectors (Barry et al., 2003).

  • In the field of biotin ligase research, this compound has been instrumental. Different biotin ligases from various species have been screened for their ability to ligate unnatural analogues of biotin, including alkyne and azide derivatives (Slavoff, Chen, Choi, & Ting, 2008).

  • This compound has been used in tandem photoaffinity labeling of target proteins, demonstrating its utility in identifying target proteins using small molecule probes (Anabuki, Tsukahara, Matsuura, & Takahashi, 2016).

  • It is also useful in the synthesis of biotinylated derivatives, such as a biotinylated doxorubicin analogue, showcasing its potential in drug development and bioassay systems (Allart et al., 2003).

Mechanism of Action

Target of Action

Biotin Alkyne is a click chemistry reagent . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This makes it a versatile tool in the field of bioconjugation, where it can be used to label a wide variety of biomolecules.

Mode of Action

The primary interaction of this compound is with azide-containing molecules. This interaction occurs via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . The result of this reaction is the formation of a stable triazole linkage . This allows for the tagging of a wide variety of biomolecules with biotin, facilitating their detection and analysis.

Biochemical Pathways

this compound, as a derivative of biotin, is involved in the central metabolism processes of fatty acids, amino acids, and carbohydrates . . Alkyne-containing natural products are widely distributed in microbes and plants . The biosynthetic enzymes and pathways for alkyne formation have been a focus of research, with great efforts made to discover them .

Pharmacokinetics

This compound is non-cleavable , suggesting that once it forms a bond with a target molecule, this bond is stable and resistant to cleavage

Result of Action

The primary result of this compound’s action is the formation of a stable triazole linkage with azide-containing molecules . This enables the biotinylation of a wide range of biomolecules, facilitating their detection and analysis in various biological and chemical applications. For example, it can be used as a monomer to copolymerize with other monomers to form biotin-labeled polymers .

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition Therefore, the copper concentration in the environment can affect the efficiency of this compound’s action Additionally, the presence of azide-containing molecules is necessary for this compound to function

Future Directions

The use of Biotin Alkyne and similar compounds in enzyme-mediated proximity labeling has potential for plant research . It can be used for the identification of target proteins using a small molecule that contains an azide group . This method of target protein identification is more effective than a previously developed method that uses a second linker with biotin, alkyne, and benzophenone .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-ynylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXUHRONZVELPY-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.